molecular formula C14H16N4O3 B2909862 N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide CAS No. 2305449-91-4

N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide

Cat. No.: B2909862
CAS No.: 2305449-91-4
M. Wt: 288.307
InChI Key: HODWJEHNUOQBOY-UHFFFAOYSA-N
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Description

N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide is a complex organic compound that features a unique combination of heterocyclic structures. It is characterized by the presence of an oxazolo[4,5-b]pyridine moiety fused with a morpholine ring, linked to a prop-2-enamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF) to form an intermediate. This intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K₂CO₃) to yield the desired oxazolo[4,5-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the oxazolo[4,5-b]pyridine moiety using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or alkyl halides in aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety can bind to active sites of enzymes, inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity. The prop-2-enamide group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methyl]prop-2-enamide is unique due to its combination of the oxazolo[4,5-b]pyridine and morpholine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-12(19)16-8-10-9-18(6-7-20-10)14-17-13-11(21-14)4-3-5-15-13/h2-5,10H,1,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODWJEHNUOQBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CN(CCO1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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